Segphos

Description

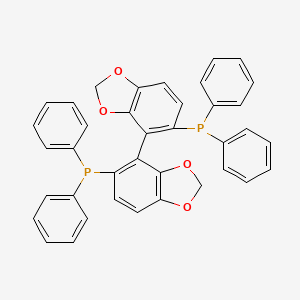

Structure

3D Structure

Properties

IUPAC Name |

[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28O4P2/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-24H,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZDRSHFIVOQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101145953 | |

| Record name | (R)-(+)-SEGPHOS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101145953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244261-66-3, 210169-54-3 | |

| Record name | 1,1′-[(4R)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244261-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-SEGPHOS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101145953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis(diphenylphosphine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis(diphenylphosphine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core of Asymmetric Catalysis: A Technical Guide to the Segphos Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric catalysis, the choice of chiral ligand is paramount to achieving high enantioselectivity and catalytic activity. Segphos, a C₂-symmetric atropisomeric biaryl bisphosphine ligand developed by Takasago International Corporation, has emerged as a "privileged ligand" in this field.[1][2] Its unique structural and electronic properties have established it as a highly effective ligand for a multitude of transition-metal-catalyzed reactions, enabling the synthesis of chiral molecules with exceptional levels of stereocontrol.[3] This technical guide provides an in-depth exploration of the this compound ligand, its derivatives, and its applications in asymmetric synthesis, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in leveraging its full potential.

Core Principles of this compound and its Derivatives

The efficacy of this compound lies in its distinct structural features. The ligand is built upon an atropisomeric 4,4′-bi-1,3-benzodioxole backbone, which imparts a rigid and well-defined chiral environment around the coordinated metal center.[3] A key characteristic of this compound is its narrower dihedral angle compared to its predecessor, BINAP. This structural constraint leads to a more compact and rigid coordination pocket, which enhances the interaction between the ligand and the substrate, often resulting in superior enantioselectivity.[2][4][5]

To fine-tune the steric and electronic properties of the catalyst for specific applications, several derivatives of this compound have been developed by modifying the aryl substituents on the phosphorus atoms. The most common derivatives include:

-

DM-Segphos: This derivative features 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms. The addition of these methyl groups increases the electron-donating ability of the ligand, which can enhance the reactivity of the metal catalyst.[1]

-

DTBM-Segphos: Incorporating bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, DTBM-Segphos is a significantly more sterically demanding and electron-rich ligand.[6] This increased steric hindrance is often advantageous in achieving high selectivity in various catalytic transformations.[1]

-

Fc-Segphos: This ferrocenyl derivative introduces unique electronic and steric properties due to the presence of the ferrocene moieties, which has been shown to enhance enantioselectivity in certain reactions.[6]

The logical relationship and structural evolution of these derivatives allow for a systematic approach to catalyst optimization.

Quantitative Performance Data

The performance of this compound and its derivatives is best illustrated through quantitative data from various asymmetric catalytic reactions. The following tables summarize the efficacy of these ligands in terms of yield and enantiomeric excess (ee) for a range of substrates and reaction types.

Asymmetric Hydrogenation of Ketones

Ruthenium complexes of this compound and its derivatives are highly effective catalysts for the asymmetric hydrogenation of ketones to produce chiral alcohols.[6]

| Ligand | Substrate | Catalyst System | S/C Ratio | Yield (%) | ee (%) |

| (S)-Segphos | Methyl acetoacetate | RuCl₂(S)-Segphos(dmf)n | 10,000 | >99 | 99.5 |

| (R)-DM-Segphos | 3-Quinuclidinone | [RuCl((R)-dm-segphos)(p-cymene)]Cl | 1,000 | 98 | 96 |

| (S)-DTBM-Segphos | 2-Benzoyl-pyridine | [RuCl₂((S)-dtbm-segphos)(dmf)₂] | 1,000 | >99 | 99 |

Table 1: Performance of this compound derivatives in the asymmetric hydrogenation of ketones.[6]

Palladium-Catalyzed Asymmetric Synthesis of Allenes

The synthesis of axially chiral allenes is a challenging transformation where the choice of ligand is critical. A comparative study between the parent this compound and its ferrocenyl derivative, Fc-Segphos, in a palladium-catalyzed reaction demonstrated the superiority of the derivative.[6][7]

| Ligand | Substrate | Catalyst System | Yield (%) | ee (%) |

| (R)-Segphos | Racemic propargyl mesylate | Pd₂(dba)₃·CHCl₃ / Ligand | 85 | 74 |

| (R)-Fc-Segphos | Racemic propargyl mesylate | Pd₂(dba)₃·CHCl₃ / Ligand | 91 | 92 |

Table 2: Comparison of this compound and Fc-Segphos in the asymmetric synthesis of allenes.[6][7]

Copper-Catalyzed Asymmetric Hydrosilylation of Aryl Ketones

The combination of a catalytic quantity of (R)-(-)-DTBM-Segphos-ligated CuH and stoichiometric polymethylhydrosiloxane (PMHS) is highly effective for the asymmetric hydrosilylation of various aryl ketones.

| Substrate | Product | Yield (%) | ee (%) |

| Methyl-4-oxo-4-phenylbutanoate | (R)-methyl-4-hydroxy-4-phenylbutanoate | 92 | 99.4 |

| 1-(Fluoro[2,3-c]pyridin-5-yl)ethanone | (R)-1-(Fluoro[2,3-c]pyridin-5-yl)ethanol | 88 | 97.1 |

| 1-(4-(trifluoromethyl)phenyl)ethanone | (R)-1-(4-(trifluoromethyl)phenyl)ethanol | 95 | 98.2 |

| 2-Chloro-1-phenylethanone | (R)-2-chloro-1-phenylethanone | 98 | 92.0 |

| 1-(Thiazol-2-yl)ethanone | (R)-1-(Thiazol-2-yl)ethanol | 100 | 89.3 |

Table 3: Asymmetric hydrosilylation of aryl ketones using (R)-DTBM-Segphos-CuH.

Experimental Protocols

To facilitate the application of these powerful catalytic systems, detailed experimental protocols for the preparation of a representative catalyst complex and a key asymmetric transformation are provided below.

Synthesis of [(R)-DTBM-SEGPHOS]NiCl₂

This protocol describes the synthesis of a nickel(II) chloride complex with (R)-DTBM-Segphos.

Materials:

-

(R)-DTBM-SEGPHOS (1.00 g, 0.85 mmol, 1 equiv)

-

NiCl₂ (110 mg, 0.85 mmol, 1 equiv)

-

Acetonitrile (15 mL)

-

Nitrogen gas

Procedure:

-

An oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar is charged with (R)-DTBM-SEGPHOS and NiCl₂.

-

Acetonitrile is added to the flask.

-

A reflux condenser is attached, and the system is purged with nitrogen for 5 minutes. A nitrogen-filled balloon is used to maintain an inert atmosphere.

-

The mixture is heated at reflux in an oil bath for 16 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting solid is washed with diethyl ether (3 x 5 mL) and dried under high vacuum to afford the pure product.

Asymmetric Hydrosilylation of Aryl Ketones using (R)-(-)-DTBM-SEGPHOS-CuH

This protocol provides a representative procedure for the asymmetric hydrosilylation of an aryl ketone.

Materials:

-

CuCl (1.5 mg, 0.015 mmol, 1.0 mol %)

-

NaO-t-Bu (1.4 mg, 0.015 mmol, 1.0 mol %)

-

(R)-(-)-DTBM-SEGPHOS (4.4 mg, 0.00375 mmol, 0.25 mol %)

-

Toluene (1.5 mL)

-

Polymethylhydrosiloxane (PMHS) (0.39 mL, 6.0 mmol, 4 equiv)

-

Methyl-4-oxo-4-phenylbutanoate (0.26 mL, 1.50 mmol)

-

t-BuOH (80 µL, 1.50 mmol)

-

THF (1.5 mL)

-

2.5 M aqueous KF

-

Diethyl ether (Et₂O)

-

Anhydrous MgSO₄

Procedure:

-

To a flame-dried 10 mL round-bottom flask under argon, add CuCl, NaO-t-Bu, (R)-(-)-DTBM-SEGPHOS, and toluene at room temperature.

-

Stir the mixture for 30 minutes, then cool to -78 °C.

-

Add PMHS to the flask and stir for 15 minutes.

-

In a separate flask, combine methyl-4-oxo-4-phenylbutanoate, t-BuOH, and THF under argon, and cool to -78 °C.

-

Transfer the substrate solution to the catalyst mixture via cannula.

-

Monitor the reaction by TLC. Upon completion (typically 2 hours), quench the reaction with 2.5 M aqueous KF (10 mL) and Et₂O (10 mL) and stir for 3 hours.

-

Separate the biphasic mixture and extract the aqueous phase with Et₂O (3 x 10 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure and purify the crude material by silica gel chromatography.

Visualizing Catalytic Processes

Understanding the mechanism of a catalytic reaction is crucial for its optimization and broader application. The following diagrams, rendered in DOT language, illustrate a generalized catalytic cycle for asymmetric hydrogenation and a typical experimental workflow.

Catalytic Cycle of Ru-Segphos Catalyzed Asymmetric Hydrogenation

The following diagram outlines the key steps in the asymmetric hydrogenation of a ketone catalyzed by a Ru-Segphos complex.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to Segphos: Structure, Properties, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segphos, a chiral bisphosphine ligand developed by Takasago International Corporation, represents a significant advancement in the field of asymmetric catalysis.[1][2] As a "privileged ligand," its unique structural features impart exceptional enantioselectivity and high catalytic activity in a variety of transition metal-catalyzed reactions.[1] This technical guide provides a comprehensive overview of the core structure and properties of this compound and its key derivatives, detailed experimental protocols for its synthesis and application, and visual representations of its structure and catalytic role.

Core Structure and Key Derivatives

The foundational structure of this compound is a C2-symmetric 4,4'-bi-1,3-benzodioxole backbone, which is a type of biaryl scaffold.[1] A critical feature of this compound is its narrower dihedral angle compared to its predecessor, BINAP. This structural constraint creates a more defined and effective chiral environment when coordinated to a metal center, leading to enhanced enantioselectivity in catalytic transformations.[2]

The versatility of the this compound framework allows for fine-tuning of its steric and electronic properties through modification of the substituents on the phosphorus atoms.[1] This has led to the development of several important derivatives:

-

DM-Segphos: In this derivative, the phenyl groups on the phosphorus atoms are replaced by 3,5-dimethylphenyl (xylyl) groups. This modification increases the electron-donating capacity of the ligand.[1]

-

DTBM-Segphos: This derivative features bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents on the phosphorus atoms. These bulky groups introduce significant steric hindrance, which can be advantageous for achieving high selectivity in specific catalytic reactions.[1][3]

-

Fc-Segphos: This is a ferrocenyl derivative that introduces unique electronic and steric properties due to the presence of the ferrocene moieties.[4]

Quantitative Properties of this compound and Derivatives

The following tables summarize the key quantitative data for this compound and its common derivatives, providing a convenient reference for researchers.

Table 1: General Properties of this compound and Derivatives

| Ligand | IUPAC Name | CAS Number (R-enantiomer) | CAS Number (S-enantiomer) | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | (2H,2′H-[4,4′-Bi-1,3-benzodioxole]-5,5′-diyl)bis(diphenylphosphane) | 244261-66-3[2] | 210169-54-3[2] | C₃₈H₂₈O₄P₂ | 610.57[2] |

| DM-Segphos | 5,5'-Bis(di(3,5-xylyl)phosphino)-4,4'-bi-1,3-benzodioxole | Not readily available | 210169-57-6 | C₄₆H₄₄O₄P₂ | 722.79 |

| DTBM-Segphos | 5,5'-Bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole | 566940-03-2 | Not readily available | C₇₄H₁₀₀O₈P₂ | 1179.53[5] |

Table 2: Physical Properties of this compound and Derivatives

| Ligand | Appearance | Melting Point (°C) | Optical Activity ([α]²⁰/D) |

| (R)-Segphos | Powder | 168-172 | +11° (c = 0.5 in chloroform) |

| (S)-Segphos | Solid | 231-235 | -11° (c = 0.5 in chloroform) |

| (S)-DM-Segphos | Powder | 256-261 | -61° (c = 0.1 in chloroform) |

| (R)-DTBM-Segphos | Powder | Not readily available | Not readily available |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound generally follows a convergent approach, involving the construction of the biaryl backbone followed by the introduction of the phosphine groups. A common strategy involves the following key steps[1]:

-

Formation of the Biaryl Backbone via Ullmann Coupling: This step typically involves the copper-catalyzed reaction of two molecules of an ortho-substituted aryl halide, such as an iodinated 1,3-benzodioxole derivative, to form the symmetrical biaryl structure.[1]

-

Introduction of Phosphine Groups via Phosphine Oxide: The biaryl backbone is then functionalized with phosphine oxide groups. This is often achieved through a lithiation reaction followed by treatment with a suitable phosphorus electrophile and subsequent oxidation.

-

Optical Resolution: Since the Ullmann coupling of achiral precursors results in a racemic mixture of the axially chiral biaryl, a resolution step is necessary to isolate the desired (R) or (S) enantiomer. This is commonly achieved by forming diastereomeric salts of the racemic bis(phosphine oxide) intermediate with a chiral resolving agent, such as dibenzoyltartaric acid, followed by fractional crystallization.[1]

-

Reduction of Phosphine Oxides: The final step is the reduction of the separated phosphine oxide enantiomer to the corresponding phosphine. A well-established method for this reduction utilizes trichlorosilane (HSiCl₃) in the presence of a tertiary amine base like triethylamine.[1]

Representative Protocol for Ruthenium-Catalyzed Asymmetric Hydrogenation of a β-Ketoester

This compound and its derivatives are highly effective ligands for ruthenium-catalyzed asymmetric hydrogenation of ketones, a key transformation in the synthesis of chiral alcohols. The following is a general protocol for this reaction:

-

Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, a suitable ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and the desired enantiomer of the this compound ligand (e.g., (R)-Segphos) are dissolved in an appropriate solvent (e.g., ethanol or methanol). The mixture is typically stirred at room temperature or gently heated to form the active catalyst complex.

-

Reaction Setup: The substrate, such as a β-ketoester, is dissolved in the reaction solvent in a high-pressure autoclave.

-

Hydrogenation: The prepared catalyst solution is transferred to the autoclave. The vessel is then sealed, purged with hydrogen gas, and pressurized to the desired pressure (typically 10-100 atm). The reaction is stirred at a specific temperature (e.g., 50-80 °C) for a set period or until the reaction is complete, as monitored by techniques like TLC or GC.

-

Work-up and Purification: After cooling and careful depressurization, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the chiral alcohol. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of the this compound ligand.

Generalized Catalytic Cycle for Asymmetric Hydrogenation

Caption: A simplified catalytic cycle for Ru-Segphos catalyzed asymmetric hydrogenation.

Experimental Workflow for this compound Synthesis

References

- 1. This compound|Chiral Ligand for Asymmetric Synthesis [benchchem.com]

- 2. DSpace [diposit.ub.edu]

- 3. Organocatalytic Asymmetric Halocyclization of Allylic Amides to Chiral Oxazolines Using DTBM-SEGPHOS—Mechanistic Implications from Hammett Plots [mdpi.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]

SEGPHOS: A Technical Guide for Researchers in Catalysis and Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

SEGPHOS®, a chiral bisphosphine ligand developed by Takasago International Corporation, represents a significant advancement in the field of asymmetric synthesis. As a successor to BINAP, this compound® is characterized by a narrower dihedral angle between its aromatic faces, a structural feature that enhances both the enantioselectivity and activity of its metal complexes.[1] This attribute has established this compound® and its derivatives as a "privileged ligand" class, demonstrating high performance across a diverse array of transition metal-catalyzed reactions critical to modern drug development and fine chemical synthesis.[1] This technical guide provides an in-depth overview of the core technical aspects of this compound®, including its physicochemical properties, detailed experimental protocols for its application, and an exploration of the catalytic mechanisms through which it imparts chirality.

Physicochemical and Quantitative Data

The selection of a suitable chiral ligand is paramount for the success of an asymmetric transformation. The following tables summarize the key quantitative data for this compound® and its common derivatives, facilitating informed selection and experimental design.

Table 1: CAS Numbers and Molecular Weights of this compound® Ligands

| Ligand Name | Enantiomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound® | (R) | 244261-66-3 | C₃₈H₂₈O₄P₂ | 610.57 |

| (S) | 210169-54-3 | C₃₈H₂₈O₄P₂ | 610.57[2] | |

| DM-SEGPHOS® | (R) | 850253-53-1 | C₄₆H₄₄O₄P₂ | 722.79 |

| (S) | 210169-57-6 | C₄₆H₄₄O₄P₂ | 722.79[3] | |

| DTBM-SEGPHOS® | (R) | 566940-03-2 | C₇₄H₁₀₀O₈P₂ | 1179.53[4] |

| (S) | Not specified | Not specified | Not specified |

Table 2: Physical Properties of this compound® Ligands

| Ligand Name | Enantiomer | Melting Point (°C) | Optical Activity ([α]²⁰/D) | Appearance |

| This compound® | (R) | 168-172 | +11° (c = 0.5 in chloroform) | Off-white powder[5] |

| (S) | 231-235[2] | -11° (c = 0.5 in chloroform)[2] | Solid[2] | |

| DM-SEGPHOS® | (S) | 256-261[3] | -61° (c = 0.1 in chloroform)[3] | Powder[3] |

Table 3: Solubility and Stability of this compound®

| Solvent | Solubility | Stability Notes |

| Dichloromethane | Soluble | Store under inert gas; air sensitive. |

| Toluene | Soluble in the context of reactions | Incompatible with oxidizing agents.[6] |

| Tetrahydrofuran (THF) | Soluble in the context of reactions | Handle in a well-ventilated area. |

| Acetonitrile | Soluble | Keep container tightly closed in a dry and well-ventilated place. |

Table 4: Spectroscopic Data of this compound® Derivatives

| Derivative | Technique | Chemical Shift (ppm) or Key Features |

| (R)-Segphos(O) | ³¹P NMR (126 MHz, CDCl₃) | δ -14.97, 26.70[7] |

Note: Detailed ¹H and ¹³C NMR data for the free this compound® ligand are not explicitly detailed in the provided search results. The available data is for a phosphine oxide derivative.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound® and its derivatives in asymmetric catalysis.

Protocol 1: Rhodium-Catalyzed Asymmetric 1,4-Addition

This protocol describes the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ketone, a powerful method for the formation of chiral carbon-carbon bonds.

Materials:

-

[Rh(cod)Cl]₂ (Rhodium(I) cyclooctadiene chloride dimer)

-

(R)-DM-SEGPHOS®

-

α,β-unsaturated ketone (substrate)

-

Arylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Anhydrous dioxane

-

Water

-

Standard laboratory glassware for inert atmosphere techniques (Schlenk line or glovebox)

-

Magnetic stirrer and stir bars

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine [Rh(cod)Cl]₂ (0.015 mmol, 3 mol% Rh) and (R)-DM-SEGPHOS® (0.033 mmol, 3.3 mol%).

-

Add anhydrous dioxane (1.0 mL) and stir the mixture at room temperature for 20 minutes to allow for the formation of the active catalyst complex.

-

Reaction Assembly: To the pre-formed catalyst solution, add the α,β-unsaturated ketone (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (0.2 mmol, 20 mol%).

-

Add water (0.1 mL) to the reaction mixture.

-

Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 50-100 °C) for the required duration (typically 6-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral product.

-

Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

This protocol outlines the general procedure for the asymmetric hydrogenation of a ketone to a chiral secondary alcohol using a Ru-SEGPHOS® catalyst.

Materials:

-

Ketone substrate

-

Ru(II)-SEGPHOS® complex (e.g., prepared in situ from a suitable precursor)

-

Hydrogen gas (high purity)

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

High-pressure reactor (autoclave)

-

Inert atmosphere workspace (glovebox or Schlenk line)

-

Magnetic stirrer and stir bars

Procedure:

-

Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add the ketone substrate (1.0 equiv), a suitable ruthenium precursor (e.g., Ru(OAc)₂(diphosphine)), and the chiral this compound® ligand (e.g., (R)-SEGPHOS®) to a reaction vessel compatible with the high-pressure reactor. The catalyst loading is typically in the range of 0.01 to 1 mol%.

-

Add the anhydrous solvent to the reaction vessel.

-

Reaction Setup: Seal the reaction vessel and place it inside the high-pressure autoclave.

-

Hydrogenation: Purge the autoclave with hydrogen gas three to five times to remove any residual air.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-100 atm).

-

Stir the reaction mixture at a specified temperature for the required time, monitoring the reaction progress if possible.

-

Work-up and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Remove the reaction vessel and concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by an appropriate method, such as flash column chromatography, to isolate the chiral alcohol.

-

Enantiomeric Excess Determination: Analyze the enantiomeric excess of the product by chiral HPLC or GC.

Catalytic Pathways and Mechanisms

Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and expanding the scope of a catalyst system. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for key reactions involving this compound® ligands.

Rhodium-Catalyzed 1,4-Addition of an Arylboronic Acid

Caption: Proposed catalytic cycle for the Rh-SEGPHOS® catalyzed 1,4-addition.

Ruthenium-Catalyzed Asymmetric Hydrogenation of a Ketone

Caption: Simplified catalytic cycle for Ru-SEGPHOS® catalyzed ketone hydrogenation.

Conclusion

This compound® and its derivatives have proven to be exceptionally effective chiral ligands in a wide range of asymmetric catalytic reactions. Their unique structural features provide a robust platform for achieving high levels of enantioselectivity, making them invaluable tools for researchers in both academic and industrial settings, particularly in the synthesis of complex chiral molecules for drug discovery and development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of these powerful catalysts in the laboratory.

References

(S)-SEGPHOS vs. (R)-SEGPHOS: An In-depth Technical Guide to a Privileged Chiral Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of asymmetric catalysis, the quest for ligands that can induce high levels of stereoselectivity is paramount for the efficient synthesis of chiral molecules, particularly in the pharmaceutical industry. Among the pantheon of privileged chiral ligands, SEGPHOS®, a C₂-symmetric atropisomeric bisphosphine ligand developed by Takasago International Corporation, has established itself as a cornerstone for a wide range of transition-metal-catalyzed reactions. Its unique structural and electronic properties, characterized by a narrow dihedral angle in its 4,4′-bi-1,3-benzodioxole backbone, often lead to superior enantioselectivity and catalytic activity compared to its predecessor, BINAP.[1][2]

This technical guide provides a comprehensive comparison of the (S) and (R) enantiomers of this compound, detailing their applications, performance in key chemical transformations, and the underlying mechanistic principles that govern their stereochemical control. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of asymmetric synthesis.

The this compound Ligand Family: Structure and Derivatives

The parent this compound ligand features diphenylphosphino groups. To further modulate the steric and electronic properties of the catalyst, several derivatives have been synthesized. The most common derivatives include:

-

DM-SEGPHOS®: Features 3,5-dimethylphenyl groups on the phosphorus atoms, increasing the steric bulk around the metal center.

-

DTBM-SEGPHOS®: Incorporates bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, resulting in a significantly more sterically demanding and electron-rich ligand.[3]

-

Fc-SEGPHOS: A ferrocenyl derivative that introduces unique electronic and steric properties.

The choice between (S)-SEGPHOS and (R)-SEGPHOS is dictated by the desired chirality of the final product. The two enantiomers typically exhibit identical catalytic activity and selectivity, but produce opposite enantiomers of the product under the same reaction conditions.

Comparative Performance in Asymmetric Catalysis

The efficacy of (S)-SEGPHOS and (R)-SEGPHOS, along with their derivatives, is demonstrated across a variety of asymmetric transformations. The following tables summarize their performance in key reactions, showcasing the high yields and enantioselectivities achieved.

Asymmetric Hydrogenation of Ketones

Ruthenium complexes of this compound are highly effective for the asymmetric hydrogenation of ketones to produce chiral alcohols.

| Ligand | Substrate | Catalyst System | S/C Ratio | Yield (%) | ee (%) | Reference |

| (S)-SEGPHOS | Methyl acetoacetate | RuCl₂(S)-SEGPHOS(dmf)n | 10,000 | >99 | 99.5 (R) | [3] |

| (R)-DM-SEGPHOS | 3-Quinuclidinone | [RuCl((R)-dm-segphos)(p-cymene)]Cl | 1,000 | 98 | 96 (R) | [3] |

| (S)-DTBM-SEGPHOS | 2-Benzoylpyridine | [RuCl₂((S)-dtbm-segphos)(dmf)₂] | 1,000 | >99 | 99 (S) | [3] |

Asymmetric Hydrogenation of β-Keto Esters

The asymmetric hydrogenation of β-keto esters is a fundamental reaction for the synthesis of chiral β-hydroxy esters, which are valuable building blocks.

| Ligand | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |

| (R)-SEGPHOS | Ethyl 4-chloro-3-oxobutanoate | [RuCl(p-cymene)((R)-segphos)]Cl | 95 | 98.2 (R) | Takasago |

| (S)-SEGPHOS | Ethyl benzoylacetate | Ru(OAc)₂(S)-SEGPHOS | >99 | 99 (S) |

Palladium-Catalyzed Asymmetric Synthesis of Allenes

The choice of ligand is critical in the synthesis of axially chiral allenes.

| Ligand | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |

| (R)-SEGPHOS | Racemic propargyl mesylate | [Pd(dba)₂]/(R)-SEGPHOS | 85 | 74 | Takasago |

| (R)-Fc-SEGPHOS | Racemic propargyl mesylate | [Pd(dba)₂]/(R)-Fc-SEGPHOS | 92 | 92 | Takasago |

Mechanism of Enantioselection: The Catalytic Cycle

The high degree of enantioselectivity imparted by this compound ligands stems from the well-defined chiral pocket created around the metal center. In the case of Ru-catalyzed asymmetric hydrogenation of ketones, the mechanism is believed to proceed through a series of steps involving the coordination of the substrate, hydride transfer, and release of the chiral product.

The enantiodetermining step is the hydride transfer from the ruthenium center to the carbonyl carbon of the coordinated ketone. The steric bulk and electronic properties of the this compound ligand dictate the facial selectivity of this transfer, favoring one transition state over the other, thus leading to the formation of one enantiomer of the alcohol in excess.

Experimental Protocols

Synthesis of (R)- and (S)-SEGPHOS

The synthesis of enantiopure this compound typically involves the synthesis of the racemic bis(phosphine oxide) followed by resolution and subsequent reduction.

A detailed protocol for the resolution of racemic materials is crucial for obtaining the enantiopure ligands.[4]

General Procedure for Asymmetric Hydrogenation of a β-Ketoester using a Ru-(S)-SEGPHOS Catalyst

The following is a general guideline for the asymmetric hydrogenation of a β-ketoester. Researchers should optimize conditions for their specific substrate.

Materials:

-

Ru(OAc)₂(S)-SEGPHOS catalyst

-

β-ketoester substrate

-

Methanol (degassed)

-

Hydrogen gas (high purity)

-

High-pressure autoclave reactor

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with the Ru(OAc)₂(S)-SEGPHOS catalyst (e.g., 0.01 mol%).

-

Add the β-ketoester substrate to the liner.

-

Add degassed methanol to dissolve the substrate and catalyst.

-

Seal the glass liner and place it inside the autoclave.

-

Seal the autoclave and remove it from the glovebox.

-

Purge the autoclave with hydrogen gas several times.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at the desired temperature (e.g., 50-80 °C) for the required time (typically a few hours).

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Open the autoclave and remove the reaction mixture.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Conclusion

(S)-SEGPHOS and (R)-SEGPHOS, along with their derivatives, are exceptionally effective and versatile chiral ligands for asymmetric catalysis. Their unique structural features provide a platform for achieving high enantioselectivities in a wide array of chemical transformations, most notably in asymmetric hydrogenation reactions. The choice between the (S) and (R) enantiomers directly controls the stereochemical outcome of the reaction, allowing for the targeted synthesis of specific chiral molecules. This technical guide has provided a comparative overview of their performance, insights into the mechanism of enantioselection, and general experimental protocols to aid researchers in the successful application of these powerful catalytic tools. For professionals in drug development and fine chemical synthesis, the reliability and high performance of this compound ligands make them an invaluable asset in the construction of complex chiral architectures.

References

An In-depth Technical Guide to the Synthesis of Segphos Ligands

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the fundamental synthetic pathways for Segphos and its key derivatives, providing structured data, detailed experimental protocols, and workflow visualizations to aid in practical laboratory applications.

Introduction: The Significance of this compound

This compound, or 5,5′-Bis(diphenylphosphino)-4,4′-bi-1,3-benzodioxole, is a highly effective and privileged chiral bisphosphine ligand developed by Takasago International Corporation.[1][2] Its structure is characterized by a C₂-symmetric biaryl backbone with a narrow dihedral angle, a feature that enhances both enantioselectivity and catalytic activity in transition metal complexes.[1] this compound and its derivatives are indispensable in asymmetric synthesis, particularly for enantioselective hydrogenation, carbon-carbon bond formation, and cross-coupling reactions, making them vital tools in the pharmaceutical and fine chemical industries.[1][2][3]

The parent ligand features diphenylphosphino groups, while common, commercially available derivatives are designed to fine-tune steric and electronic properties:

-

DM-Segphos: Incorporates 3,5-dimethylphenyl (xylyl) groups, increasing the ligand's electron-donating ability.[4]

-

DTBM-Segphos: Features bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, creating a significantly more sterically hindered and electron-rich environment around the metal center.[2][4]

Core Synthetic Pathway: A General Overview

The synthesis of this compound fundamentally involves two critical stages: the construction of the C₂-symmetric biaryl backbone and the subsequent introduction of the phosphine moieties. A common and effective strategy proceeds through a racemic bis(phosphine oxide) intermediate, which is then resolved into its respective enantiomers before a final reduction step yields the enantiopure this compound ligand.

Caption: General synthetic pathway for enantiopure this compound ligands.

Detailed Synthesis and Experimental Protocols

The following sections provide a representative synthetic route for a this compound derivative, including detailed experimental protocols adapted from established literature.[5]

A concise method involves the formation of a phosphine oxide intermediate from 5-bromo-benzo[4][6]dioxole, followed by an oxidative coupling reaction to create the biaryl backbone.[5]

Caption: Experimental workflow for racemic bis(phosphine oxide) synthesis.

Experimental Protocol: Synthesis of Racemic 4,4'-Bis(diphenylphosphinoyl)-5,5'-bi(benzo[d][4][6]dioxole) [5]

-

Grignard Reagent Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), magnesium turnings are activated. A solution of 5-bromo-benzo[4][6]dioxole (1 ) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of the Grignard reagent.

-

Phosphinylation: The prepared Grignard reagent is slowly added to a solution of phosphorus trichloride (PCl₃) in dry THF at a controlled low temperature.

-

Oxidation: Upon completion of the reaction, the mixture is carefully quenched and oxidized with hydrogen peroxide (H₂O₂) to yield the phosphine oxide intermediate (2 ).

-

Oxidative Coupling: The intermediate (2 ) is dissolved in dry THF and cooled to -15 °C. Lithium diisopropylamide (LDA) (1.2 equivalents) is added, and the mixture is stirred for 4 hours. Anhydrous ferric chloride (FeCl₃) is then added to facilitate the oxidative coupling.

-

Workup and Purification: The reaction is quenched with an appropriate aqueous solution. The organic layer is extracted, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the racemic bis(phosphine oxide) (3 ) in moderate yield (approx. 42%).[5]

Resolution of the racemic mixture is paramount to obtaining the final enantiopure ligand. This is commonly achieved through fractional crystallization using a chiral resolving agent or by preparative chiral High-Performance Liquid Chromatography (HPLC).[4][7]

Experimental Protocol: Resolution by Fractional Crystallization [4]

-

Diastereomeric Salt Formation: The racemic bis(phosphine oxide) is dissolved in a suitable hot solvent (e.g., ethanol). A solution of a chiral resolving agent, such as (+)-(2S,3S)-O,O-dibenzoyltartaric acid (DBTA), in the same solvent is added.

-

Fractional Crystallization: The solution is allowed to cool slowly. The resulting diastereomeric salt of one enantiomer will preferentially crystallize due to lower solubility.

-

Isolation and Liberation: The crystals are isolated by filtration. The process may be repeated to enhance diastereomeric purity. The resolved phosphine oxide is then liberated from the salt by treatment with a base.

-

Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the resolved phosphine oxide is determined using chiral HPLC.

The final step is the reduction of the enantiomerically pure phosphine oxide to the corresponding phosphine ligand. This must be conducted under strictly anaerobic conditions as the final phosphine is air-sensitive.

Experimental Protocol: Reduction of Phosphine Oxide

-

Reaction Setup: An oven-dried, multi-necked flask equipped with a reflux condenser is charged with the enantiopure bis(phosphine oxide) under an inert atmosphere.

-

Reduction: Anhydrous toluene or xylene is added, followed by a suitable reducing agent such as trichlorosilane (HSiCl₃) and a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine).

-

Heating: The reaction mixture is heated to reflux and maintained at that temperature until the reaction is complete (monitored by TLC or ³¹P NMR).

-

Workup and Isolation: After cooling, the reaction is carefully quenched with aqueous sodium hydroxide or sodium carbonate solution under an inert atmosphere. The organic layer is separated, washed, dried, and concentrated. The resulting solid is recrystallized from an appropriate solvent system (e.g., toluene/heptane) to yield the pure, crystalline (R)- or (S)-Segphos.

Quantitative Data Summary

The performance of this compound and its derivatives is demonstrated by high yields and enantioselectivities across various catalytic reactions.

Table 1: Performance of this compound Derivatives in Asymmetric Catalysis

| Reaction Type | Ligand | Catalyst System | Substrate | Yield (%) | ee (%) | Reference |

| Hydrogenation of β-Ketoester | Bulky this compound Derivative | Ru-based | Ethyl Acetoacetate | - | >99.5 | [5] |

| Reductive Amination of Ketoesters | DM-SEGPHOS | Ru-based | Various Ketoesters | - | >99 | |

| 1,4-Addition of Arylboronic Acids to Coumarins | This compound | Rh(acac)(C₂H₄)₂ | Coumarin Precursor | 88 | 99.6 | |

| Asymmetric Synthesis of Allenes | (R)-Fc-Segphos | Pd-based | Propargyl Mesylate | - | up to 92 | [7] |

| α-Alkylation of 2-Acylimidazoles | (R)-DTBM-SEGPHOS | Cu(I)-based | 2-Acylimidazole | 62 | 91 | [4] |

| Asymmetric Hydrosilylation of Ketones | DTBM-SEGPHOS | CuH-based | Various Ketones | High | High |

Synthesis of this compound-Metal Complexes

For catalytic applications, the synthesized this compound ligand is coordinated to a suitable metal precursor.

Experimental Protocol: Synthesis of [(R)-DTBM-SEGPHOS]NiCl₂ [6][8]

-

Setup: An oven-dried 25 mL round-bottomed flask is charged with (R)-DTBM-SEGPHOS (1.00 g, 0.85 mmol, 1 equiv) and NiCl₂ (110 mg, 0.85 mmol, 1 equiv) under an inert atmosphere.[6][8]

-

Solvent Addition: Acetonitrile (15 mL) is added to the flask.[6][8]

-

Reflux: A reflux condenser is attached, and the system is purged with N₂. The mixture is then heated to reflux in an oil bath for 16 hours.[6][8][9]

-

Filtration and Concentration: The cooled mixture is filtered through Celite® to remove insoluble materials. The filtrate is concentrated on a rotary evaporator.[9]

-

Isolation: The resulting solid is dissolved in dichloromethane, transferred to a vial, and concentrated again. The solid is broken up and dried under high vacuum to yield the title complex as a fine dark green-black powder (1.10 g, 99% yield).[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound|Chiral Ligand for Asymmetric Synthesis [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orgsyn.org [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. DSpace [diposit.ub.edu]

- 9. researchgate.net [researchgate.net]

The Discovery and Application of Segphos: A Technical Guide for Asymmetric Catalysis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Segphos, a chiral bisphosphine ligand developed by Takasago International Corporation, represents a significant advancement in the field of asymmetric catalysis.[1][2] As a successor to the Nobel Prize-winning BINAP ligand, this compound exhibits a narrower dihedral angle in its biaryl backbone, which imparts greater enantioselectivity and catalytic activity in a wide range of transition metal-catalyzed reactions.[2] This technical guide provides an in-depth overview of the this compound ligand, its derivatives, and their applications in asymmetric synthesis. It includes a summary of key performance data, detailed experimental protocols for its synthesis and use, and visualizations of its structural relationships and experimental workflows.

Introduction: The Evolution from BINAP to this compound

The quest for highly efficient and enantioselective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can determine its therapeutic efficacy. The development of atropisomeric biaryl bisphosphine ligands, such as BINAP, revolutionized the field of asymmetric hydrogenation. Building on this success, this compound was designed with a modified biaryl backbone—a 4,4'-bi-1,3-benzodioxole core—which results in a smaller dihedral angle compared to BINAP.[2] This structural modification creates a more rigid and defined chiral environment around the metal center, leading to enhanced enantioselectivity and catalytic activity.[2]

This compound and its derivatives have become "privileged ligands," demonstrating high performance in a variety of asymmetric transformations, including hydrogenations, C-C bond formations, and kinetic resolutions.[1] The parent ligand, along with its sterically and electronically tuned derivatives such as DM-SEGPHOS and DTBM-SEGPHOS, offers a versatile toolkit for chemists to achieve high levels of enantiomeric excess (ee) in the synthesis of complex chiral molecules.[2]

Structural Features and Derivatives

The core of the this compound ligand is its C2-symmetric biaryl backbone, which provides a rigid scaffold for the diphenylphosphino groups.[1] This rigidity is crucial for creating a well-defined chiral pocket upon coordination to a metal center. The key to the enhanced performance of this compound lies in the narrower dihedral angle between the two aryl rings of the backbone compared to BINAP.

To further refine the catalytic properties of this compound, several derivatives have been synthesized by modifying the substituents on the phosphorus atoms. These modifications alter the steric and electronic properties of the ligand, allowing for optimization of the catalyst for specific substrates and reactions.

-

This compound: The parent ligand with diphenylphosphino substituents.

-

DM-SEGPHOS: Features 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms, increasing the electron-donating ability of the ligand.

-

DTBM-SEGPHOS: Incorporates bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, creating a more sterically hindered and electron-rich ligand.[2] This derivative often exhibits exceptional performance in reactions where traditional ligands provide poor results.

-

Fc-Segphos: A ferrocenyl derivative that introduces unique steric and electronic properties.

Performance in Asymmetric Catalysis: A Quantitative Overview

This compound and its derivatives have demonstrated exceptional performance across a wide range of asymmetric catalytic reactions. The following tables summarize key quantitative data for some of the most important applications.

Table 1: Ru-Catalyzed Asymmetric Hydrogenation of β-Ketoesters

| Entry | Substrate | Ligand | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Methyl 3-oxobutanoate | (S)-Segphos | 10,000 | 10 | 80 | 15 | 100 | 99.2 |

| 2 | Ethyl 3-oxo-3-phenylpropanoate | (R)-Segphos | 2,000 | 50 | 50 | 20 | >99 | 98.4 |

| 3 | Ethyl 4-chloro-3-oxobutanoate | (R)-Segphos | 10,000 | 30 | 35 | 4 | 100 | 98.4 |

| 4 | Methyl 3-oxopentanoate | (S)-DM-Segphos | 10,000 | 10 | 80 | 15 | 100 | 99.5 |

Table 2: Cu-Catalyzed Asymmetric Hydrosilylation of Aryl Ketones

| Entry | Substrate | Ligand | S/L Ratio | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Acetophenone | (R)-DTBM-Segphos | 2,000 | RT | 0.5 | 98 | 98.2 |

| 2 | 2-Acetylpyridine | (R)-DTBM-Segphos | 2,000 | RT | 0.5 | 99 | 97.0 |

| 3 | 3-Acetylpyridine | (R)-DTBM-Segphos | 2,000 | RT | 0.5 | 99 | 98.1 |

| 4 | 1-Acetonaphthone | (R)-DTBM-Segphos | 2,000 | RT | 0.5 | 99 | 98.5 |

Table 3: Pd-Catalyzed Asymmetric Allylic Amination

| Entry | Allylic Substrate | Nucleophile | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | (E)-Methyl 2-acetoxy-4-phenylbut-3-enoate | Benzylamine | (R)-DTBM-Segphos | THF | 25 | 12 | 95 | 98 |

| 2 | (E)-Ethyl 2-acetoxy-4-(4-methoxyphenyl)but-3-enoate | Morpholine | (R)-DTBM-Segphos | THF | 25 | 24 | 92 | 97 |

| 3 | (E)-tert-Butyl 2-acetoxy-4-phenylbut-3-enoate | Dibenzylamine | (R)-DTBM-Segphos | THF | 25 | 18 | 98 | 99 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound ligand and a representative example of its application in asymmetric catalysis.

Synthesis of (R)-Segphos

The synthesis of enantiomerically pure this compound typically involves a multi-step process that includes the formation of the biaryl backbone, phosphinylation, resolution of the resulting racemic mixture, and final reduction. A common strategy involves the synthesis and resolution of the bis(phosphine oxide) intermediate.[1]

Step 1: Synthesis of racemic 5,5'-Bis(diphenylphosphinoyl)-4,4'-bi-1,3-benzodioxole

This step often employs an Ullmann-type homocoupling of an appropriate aryl halide precursor.[1]

-

Materials: 4-Bromo-5-(diphenylphosphinoyl)-1,3-benzodioxole, copper powder, dimethylformamide (DMF).

-

Procedure: A mixture of 4-bromo-5-(diphenylphosphinoyl)-1,3-benzodioxole and activated copper powder in anhydrous DMF is heated at reflux under an inert atmosphere for 24-48 hours. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the racemic bis(phosphine oxide).

Step 2: Resolution of racemic 5,5'-Bis(diphenylphosphinoyl)-4,4'-bi-1,3-benzodioxole

A classical resolution using a chiral resolving agent is employed to separate the enantiomers.[1]

-

Materials: Racemic bis(phosphine oxide), (+)-(2S,3S)-O,O'-dibenzoyltartaric acid (DBTA), suitable solvent (e.g., methanol/acetone mixture).

-

Procedure: The racemic bis(phosphine oxide) is dissolved in a minimal amount of a hot solvent mixture. A solution of (+)-DBTA (0.5 equivalents) in the same solvent is added. The mixture is allowed to cool slowly to room temperature, inducing the crystallization of one diastereomeric salt. The crystals are collected by filtration, washed with a cold solvent, and dried. The enantiomeric purity of the resolved bis(phosphine oxide) is determined by chiral HPLC. The mother liquor can be treated to recover the other enantiomer.

Step 3: Reduction to (R)-Segphos

The enantiomerically pure bis(phosphine oxide) is reduced to the final this compound ligand.

-

Materials: Enantiomerically pure (R)-5,5'-Bis(diphenylphosphinoyl)-4,4'-bi-1,3-benzodioxole, trichlorosilane (HSiCl₃), triethylamine (NEt₃) or other suitable base, anhydrous toluene.

-

Procedure: The enantiomerically pure bis(phosphine oxide) is dissolved in anhydrous toluene under an inert atmosphere. Triethylamine is added, followed by the dropwise addition of trichlorosilane at 0 °C. The reaction mixture is then heated at reflux for several hours. After cooling, the reaction is carefully quenched with an aqueous solution of sodium hydroxide. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford (R)-Segphos as a white solid.

Ru-Catalyzed Asymmetric Hydrogenation of Methyl 3-Oxobutanoate

This protocol is a representative example of the use of a Ru-Segphos complex in asymmetric hydrogenation.

-

Materials: [RuCl₂(benzene)]₂, (S)-Segphos, methyl 3-oxobutanoate, methanol, hydrogen gas.

-

Catalyst Preparation (in situ): In a glovebox, [RuCl₂(benzene)]₂ and (S)-Segphos (in a 1:1.1 molar ratio of Ru:ligand) are dissolved in anhydrous, degassed methanol in a pressure vessel. The mixture is stirred at room temperature for 1 hour to form the active catalyst complex.

-

Hydrogenation Procedure: The substrate, methyl 3-oxobutanoate, is added to the catalyst solution (substrate-to-catalyst ratio, S/C, typically ranging from 1,000 to 10,000). The vessel is sealed, removed from the glovebox, and purged several times with hydrogen gas. The reaction is then pressurized with hydrogen (e.g., 10 atm) and stirred at a controlled temperature (e.g., 80 °C) for the specified time.

-

Work-up and Analysis: After the reaction is complete, the vessel is cooled to room temperature and the pressure is carefully released. The solvent is removed under reduced pressure. The conversion and enantiomeric excess of the product, methyl 3-hydroxybutanoate, are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.

Conclusion

The this compound family of chiral ligands has established itself as a powerful tool in the field of asymmetric catalysis. The unique structural features of the this compound backbone, combined with the tunability of its derivatives, have enabled the development of highly efficient and enantioselective catalytic systems for a broad range of chemical transformations. The data and protocols presented in this technical guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for the successful application of this compound ligands in their synthetic endeavors. As the demand for enantiomerically pure compounds continues to grow, the importance of privileged ligands like this compound in both academic research and industrial processes is set to expand further.

References

The Pivotal Role of the Dihedral Angle in Segphos Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric catalysis, the quest for ligands that impart high enantioselectivity and efficiency is paramount. Segphos, a chiral bisphosphine ligand, and its derivatives have emerged as privileged ligands in a multitude of transition metal-catalyzed reactions, frequently outperforming its predecessor, BINAP. At the heart of this compound's success lies a critical structural parameter: its narrower dihedral angle. This technical guide delves into the profound significance of the this compound dihedral angle, offering a comprehensive analysis of its influence on catalytic performance. Through a compilation of quantitative data, detailed experimental protocols, and mechanistic visualizations, this document serves as a vital resource for researchers and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Architectural Advantage of this compound

This compound ((R)- or (S)-5,5'-bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole) was strategically designed with a narrower dihedral angle in its biaryl backbone compared to the widely used BINAP ligand.[1][2] This seemingly subtle structural modification has profound implications for the ligand's steric and electronic properties upon coordination to a metal center. The reduced dihedral angle creates a more rigid and well-defined chiral pocket, enhancing the spatial discrimination of substrates and leading to superior enantioselectivity and often higher catalytic activity in asymmetric transformations.[1][3]

The parent this compound ligand has been further refined through the introduction of various substituents on the phosphorus atoms, leading to a family of ligands with fine-tuned properties. Notable derivatives include DM-Segphos, with 3,5-dimethylphenyl groups, and the highly bulky DTBM-Segphos, featuring 3,5-di-tert-butyl-4-methoxyphenyl groups.[4] These modifications allow for a tailored approach to catalyst design, optimizing performance for specific substrates and reactions.

Quantitative Analysis: The Dihedral Angle's Impact on Catalytic Performance

The narrower dihedral angle of this compound directly translates to improved performance in a variety of asymmetric catalytic reactions, most notably in hydrogenation. The following tables provide a comparative summary of quantitative data for this compound and its derivatives against BINAP in key transformations.

Dihedral Angle Comparison

The fundamental structural difference between this compound and BINAP is quantified by their dihedral angles.

| Ligand | Dihedral Angle (°) |

| This compound | 64.99 |

| BINAP | 73.49 |

Table 1: Comparison of the biaryl dihedral angles of this compound and BINAP.

Asymmetric Hydrogenation of Ketones

The asymmetric hydrogenation of prochiral ketones to form chiral alcohols is a cornerstone of pharmaceutical synthesis. Ruthenium- and rhodium-catalyzed reactions, in particular, highlight the superiority of this compound-type ligands.

| Substrate | Ligand | Catalyst System | Solvent | Yield (%) | ee (%) |

| Methyl acetoacetate | (S)-Segphos | [RuCl₂(S)-Segphos(dmf)n] | Methanol | >99 | 98.2 (R) |

| Methyl acetoacetate | (S)-BINAP | [RuCl₂(S)-BINAP(dmf)n] | Methanol | >99 | 95.5 (R) |

| Acetophenone | (R)-DM-Segphos | RuCl₂((R)-DM-Segphos)((R,R)-DPEN) | 2-Propanol | >99 | 99 (R) |

| Acetophenone | (R)-BINAP | RuCl₂((R)-BINAP)((R,R)-DPEN) | 2-Propanol | 98 | 97 (R) |

| 1'-Acetonaphthone | (S)-DTBM-Segphos | RuCl₂((S)-DTBM-Segphos)((S,S)-DPEN) | 2-Propanol | >99 | >99 (S) |

| 1'-Acetonaphthone | (S)-BINAP | RuCl₂((S)-BINAP)((S,S)-DPEN) | 2-Propanol | 95 | 92 (S) |

Table 2: Comparative performance of this compound and BINAP ligands in the asymmetric hydrogenation of ketones.

Asymmetric Hydrogenation of β-Keto Esters

The synthesis of chiral β-hydroxy esters, valuable building blocks in drug discovery, is another area where this compound ligands excel.

| Substrate | Ligand | Catalyst System | Solvent | Yield (%) | ee (%) |

| Ethyl 4-chloroacetoacetate | (R)-Segphos | [RuI((R)-segphos)(p-cymene)]I | Ethanol | 98 | 99.1 (R) |

| Ethyl 4-chloroacetoacetate | (R)-BINAP | [RuI((R)-binap)(p-cymene)]I | Ethanol | 97 | 97.5 (R) |

| Methyl 3-oxopentanoate | (S)-DM-Segphos | Ru(OAc)₂((S)-DM-Segphos) | Methanol | 100 | 99.5 (S) |

| Methyl 3-oxopentanoate | (S)-BINAP | Ru(OAc)₂((S)-BINAP) | Methanol | 100 | 98.0 (S) |

Table 3: Comparative performance in the asymmetric hydrogenation of β-keto esters.

Experimental Protocols

To facilitate the application of these powerful catalytic systems, detailed experimental protocols for representative reactions are provided below.

Synthesis of a Ru-Segphos Catalyst: [RuCl₂((S)-Segphos)(dmf)n]

Materials:

-

[Ru(cod)Cl₂]n (cod = 1,5-cyclooctadiene)

-

(S)-Segphos

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

Procedure:

-

In a nitrogen-filled glovebox, a Schlenk flask is charged with [Ru(cod)Cl₂]n (1.0 eq) and (S)-Segphos (1.05 eq).

-

Anhydrous toluene is added, and the mixture is stirred at 80 °C for 4 hours.

-

The solvent is removed under reduced pressure.

-

Anhydrous DMF is added, and the mixture is stirred at room temperature for 1 hour.

-

The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the orange to brown solid product.

Asymmetric Hydrogenation of Methyl Acetoacetate using Ru/(S)-Segphos

Materials:

-

[RuCl₂((S)-Segphos)(dmf)n]

-

Methyl acetoacetate

-

Methanol, anhydrous and degassed

-

Hydrogen gas (high purity)

Procedure:

-

A high-pressure autoclave is charged with [RuCl₂((S)-Segphos)(dmf)n] (0.001 mol%).

-

The autoclave is sealed and purged with argon.

-

Anhydrous and degassed methanol is added, followed by methyl acetoacetate (1.0 eq).

-

The autoclave is purged with hydrogen gas three times and then pressurized to 10 atm of H₂.

-

The reaction mixture is stirred at 50 °C for 12 hours.

-

After cooling to room temperature, the autoclave is carefully depressurized.

-

The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to afford the chiral β-hydroxy ester.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Copper-Hydride Catalyzed Asymmetric Hydrosilylation of a Prochiral Ketone using (R)-DTBM-Segphos

Materials:

-

Copper(I) chloride (CuCl)

-

Sodium tert-butoxide (NaOt-Bu)

-

(R)-DTBM-Segphos

-

Polymethylhydrosiloxane (PMHS)

-

Prochiral ketone

-

Toluene, anhydrous

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a nitrogen-filled glovebox, a flame-dried round-bottom flask is charged with CuCl (1.0 mol%), NaOt-Bu (1.0 mol%), and (R)-DTBM-Segphos (1.1 mol%).

-

Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes.

-

The mixture is cooled to -50 °C, and PMHS (2.0 eq) is added.

-

A solution of the prochiral ketone (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction is stirred at -50 °C and monitored by TLC.

-

Upon completion, the reaction is quenched with saturated aqueous NH₄Cl.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by silica gel chromatography.

-

The enantiomeric excess is determined by chiral HPLC or GC analysis.

Mechanistic Insights and Visualizations

The enhanced enantioselectivity of this compound-based catalysts stems from the well-defined chiral environment it imposes on the metal center. This rigidity and steric hindrance dictate the substrate's approach, favoring one transition state over the other.

Logical Relationship of this compound and its Derivatives

References

Chiral Organophosphorus Ligands: A Technical Guide for Asymmetric Catalysis in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral organophosphorus compounds are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure molecules that are crucial for the pharmaceutical, agrochemical, and fine chemical industries. Their remarkable ability to form chiral metal complexes allows for precise stereochemical control in a wide array of chemical transformations, converting prochiral substrates into single enantiomers with high efficiency and selectivity.

The field was revolutionized by the pioneering work of Knowles and Kagan in the 1960s and 1970s, which demonstrated the feasibility of using chiral phosphine-metal complexes for enantioselective hydrogenations. This culminated in the first industrial application of asymmetric catalysis: the synthesis of L-DOPA, a key drug for treating Parkinson's disease, utilizing the rhodium complex of the chiral diphosphine ligand DIPAMP. This breakthrough, which earned William S. Knowles a share of the 2001 Nobel Prize in Chemistry, laid the groundwork for the development of a vast and diverse arsenal of chiral organophosphorus ligands.[1]

This technical guide provides an in-depth exploration of the core principles, classification, synthesis, and applications of these vital ligands, with a particular focus on their role in drug development.

Classification of Chiral Organophosphorus Ligands

Chiral organophosphorus ligands can be broadly categorized based on the location of the chiral element, which dictates their steric and electronic properties and, consequently, their catalytic performance.

Ligands with Backbone Chirality

This is the largest and most diverse class, where chirality resides in the carbon skeleton connecting the phosphorus atoms. This design allows for extensive modularity, enabling fine-tuning of the ligand's properties.

-

Axially Chiral Diphosphines: These ligands, exemplified by the renowned BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), possess a C2-symmetric biaryl backbone. The chirality arises from restricted rotation (atropisomerism) around the aryl-aryl bond. The dihedral angle of the biaryl system creates a well-defined chiral pocket around the metal center.

-

Ferrocene-Based Diphosphines: Ligands such as the Josiphos family incorporate a ferrocene scaffold, which imparts planar chirality. They are known for their robustness and high performance in various catalytic reactions, particularly in industrial settings.

-

Phospholane-Based Diphosphines: Ligands like DuPhos (1,2-bis(2,5-dialkylphospholano)benzene) feature chiral phospholane rings. The chirality is introduced from readily available chiral starting materials, and the substituents on the phospholane rings can be easily varied to modulate the ligand's steric bulk.

P-Chirogenic Ligands

In this class, the phosphorus atom itself is the stereocenter. While synthetically more challenging to prepare, P-chirogenic ligands can offer exceptional levels of enantioselectivity due to the proximity of the chiral center to the metal.[2] Examples include DIPAMP and TangPhos. The development of synthetic methods using phosphine-boranes has facilitated the creation of a wider range of these ligands.[2]

Phosphoramidites and Other P-Heteroatom Ligands

This class of ligands, which includes phosphites, phosphonites, and phosphoramidites, has gained prominence due to their modular and straightforward synthesis. They are often monodentate and can be readily prepared from chiral diols or amines. Their electronic properties are easily tunable, making them highly effective in a variety of asymmetric transformations, including hydrogenation, hydroformylation, and allylic alkylation.[3][4][5]

Caption: A diagram illustrating the main classes of chiral organophosphorus ligands.

Synthesis of Key Chiral Organophosphorus Ligands

The synthesis of chiral organophosphorus ligands is a critical aspect of their application. The following sections provide an overview of the synthetic strategies for some of the most important ligand families.

Experimental Protocol: Synthesis of (R)-BINAP

The synthesis of BINAP typically starts from BINOL (1,1'-bi-2-naphthol). The following is a representative protocol.

Step 1: Synthesis of (R)-1,1'-bi-2-naphthol ditriflate

-

To an oven-dried flask under a nitrogen atmosphere, add (R)-(+)-1,1'-bi-2-naphthol, dry methylene chloride, and dry pyridine.

-

Cool the mixture in an ice bath to 5-10 °C.

-

Slowly add triflic anhydride to the solution.

-

Stir the reaction at room temperature overnight.

-

Work up the reaction by adding hexane and filtering through a pad of silica gel.

-

Concentrate the filtrate under vacuum to yield the ditriflate as a white solid.

Step 2: Synthesis of (R)-(+)-BINAP

-

In a separate oven-dried flask under nitrogen, charge [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe)).

-

Add anhydrous dimethylformamide (DMF) and diphenylphosphine.

-

Heat the resulting dark red solution to 100 °C for 30 minutes.

-

In another flask, dissolve the chiral ditriflate of binaphthol and 1,4-diazabicyclo[2.2.2]octane (DABCO) in anhydrous DMF.

-

Add the solution of the ditriflate and DABCO to the nickel complex solution.

-

Add additional portions of diphenylphosphine over several hours while maintaining the temperature at 100 °C.

-

Continue heating until the ditriflate is consumed (typically 2-3 days).

-

Cool the dark brown solution and stir for 2 hours to precipitate the product.

-

Filter the solid, wash with methanol, and dry under vacuum to yield (R)-BINAP as a white to off-white crystalline compound.

Caption: A simplified workflow for the synthesis of (R)-BINAP from (R)-BINOL.

Applications in Asymmetric Catalysis

Chiral organophosphorus ligands are instrumental in a multitude of asymmetric catalytic reactions. The following sections highlight their application in key transformations relevant to drug synthesis.

Asymmetric Hydrogenation

Asymmetric hydrogenation is one of the most widely used and atom-economical methods for creating stereocenters. Chiral phosphine-metal complexes, particularly with rhodium, ruthenium, and iridium, are highly effective catalysts.

Asymmetric Hydrogenation of β-Keto Esters: The enantioselective reduction of β-keto esters to chiral β-hydroxy esters is a crucial transformation in the synthesis of many pharmaceuticals. Ru-BINAP complexes are particularly effective for this reaction, often providing excellent enantioselectivities and high turnover numbers.

Table 1: Performance of Ru-BINAP in the Asymmetric Hydrogenation of β-Keto Esters

| Substrate | Catalyst System | S/C Ratio | Yield (%) | ee (%) | Reference |

| Methyl acetoacetate | RuBr₂[(R)-BINAP] | 10,000 | 100 | 99 | [6] |

| Ethyl benzoylacetate | Ru(OAc)₂[(S)-BINAP] | 1,000 | >99 | 98 | |

| Ethyl 4-chloroacetoacetate | [RuCl((R)-binap)(p-cymene)]Cl | 2,000 | 100 | 99 |

Asymmetric Hydrogenation of Imines: The enantioselective hydrogenation of imines to chiral amines is a direct route to valuable intermediates for many active pharmaceutical ingredients (APIs). Iridium complexes with Josiphos-type ligands have shown exceptional performance in this area.

Table 2: Performance of Ir-Josiphos in the Asymmetric Hydrogenation of Imines

| Substrate | Ligand | S/C Ratio | Conversion (%) | ee (%) | Reference |

| N-(1-phenylethylidene)aniline | (R,S)-PPF-P(t-Bu)₂ | 1,000 | >99 | 98 | |

| N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine | (R,SFc)-Xyliphos | >7,000,000 | 100 | 79 | [7] |

| 2,6-disubstituted quinoline | (R)-MeO-BIPHEP | - | - | 96 |

Caption: A simplified catalytic cycle for metal-catalyzed asymmetric hydrogenation.

Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost reaction, or asymmetric allylic alkylation, is a powerful method for forming carbon-carbon and carbon-heteroatom bonds.[8] Palladium catalysts bearing chiral phosphine ligands, such as the Trost ligands, are highly effective in controlling the stereochemistry of this transformation.[9]

Table 3: Performance of Pd-Trost Ligands in Asymmetric Allylic Alkylation

| Allylic Substrate | Nucleophile | Ligand | Yield (%) | ee (%) | Reference |

| rac-1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | (S,S)-Trost Ligand | 98 | 99 | |

| rac-3-acetoxycyclopentene | Phenol | (R,R)-Trost Ligand | 95 | 96 | |

| rac-3-acetoxycyclohexene | Phthalimide | (S,S)-Trost Ligand | 85 | 97 |

Applications in Drug Development

The impact of chiral organophosphorus ligands is profoundly felt in the pharmaceutical industry, where the enantioselective synthesis of drugs is often a critical factor for efficacy and safety.

Case Study: Synthesis of Sitagliptin

Sitagliptin (Januvia®), a treatment for type 2 diabetes, is a prime example of the industrial application of asymmetric hydrogenation. In a highly efficient synthesis developed by Merck, the key chiral amine is prepared via the asymmetric hydrogenation of an enamine. The catalyst of choice is a rhodium complex of a Josiphos-type ligand, which provides the desired product with high enantioselectivity and productivity.[4][10] This "green" synthesis significantly reduces waste compared to previous routes.[4]

Case Study: Synthesis of Aprepitant

Aprepitant (Emend®), an antiemetic agent used in chemotherapy, is another complex molecule whose synthesis has been optimized using asymmetric catalysis. While the commercial synthesis involves a crystallization-induced dynamic resolution, the synthesis of the chiral alcohol precursor can be achieved via catalytic asymmetric transfer hydrogenation, a related process often employing chiral ligands.[11] The development of a greener synthesis for Aprepitant has led to a significant reduction in waste and energy consumption.[6][12]

Other Notable Examples

-

Naproxen: This nonsteroidal anti-inflammatory drug can be synthesized via the asymmetric hydrogenation of an acrylic acid derivative using a Ru-BINAP catalyst.[1]

-

(S)-Metolachlor: This widely used herbicide is produced on a massive scale via the iridium-catalyzed asymmetric hydrogenation of an imine, employing a Josiphos-type ligand. The process operates with a remarkably high turnover number.[7]

Experimental Protocols for Asymmetric Catalysis

The following provides a general procedure for a typical asymmetric hydrogenation reaction.

General Experimental Protocol for Asymmetric Hydrogenation of a Prochiral Ketone

-

Catalyst Preparation (in situ):

-

In a glovebox, charge a Schlenk flask with the chiral diphosphine ligand (e.g., (R)-BINAP) and a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂).

-

Add a degassed solvent (e.g., isopropanol).

-

Stir the mixture at room temperature for a specified time to form the active catalyst.

-

-

Hydrogenation Reaction:

-

In a separate vessel, dissolve the ketone substrate in degassed solvent.

-

Transfer the substrate solution to a high-pressure autoclave.

-

Add the prepared catalyst solution to the autoclave via cannula.

-

Add a solution of a base (e.g., t-BuOK in isopropanol).

-

Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 atm).

-